molecular formula C17H16FN3O2 B2392357 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one CAS No. 860786-75-0

4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one

Cat. No. B2392357
CAS RN: 860786-75-0
M. Wt: 313.332
InChI Key: SNNKFWKQLUZWTD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one, also known as FPT, is a chemical compound that belongs to the triazole family. FPT has been widely studied for its potential applications in the field of medicinal chemistry. It exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Techniques : The compound has been synthesized using various techniques. For example, Xu Liang (2009) described the synthesis of a related compound, highlighting the orthorhombic space group and specific angles formed by the triazole ring with benzene rings, which could be relevant for understanding the compound's properties (Xu Liang, 2009).
  • Crystal Structure and Molecular Interaction : Kariuki et al. (2021) discussed the crystal structure of a similar compound, noting its planarity and the orientation of fluorophenyl groups, which might be useful for predicting the behavior of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological and Chemical Activities

  • Antimicrobial Activities : Bhat et al. (2003) and Bektaş et al. (2007) investigated compounds with structural similarities for their potential as antibacterial agents, indicating the possibility of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one having similar properties (Bhat, Holla, & Shetty, 2003); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Potential Antitumor Activity : A study by Bhat et al. (2009) on similar compounds demonstrated in vitro antitumor activity against various cancer cell lines, suggesting a potential research avenue for 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one in cancer research (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Physical-Chemical Properties and Interactions

  • Intermolecular Interactions : Shukla et al. (2014) investigated 1,2,4-triazole derivatives for different intermolecular interactions, which is crucial for understanding the reactivity and interaction of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one with other molecules (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Miscellaneous Applications

  • Fluorescent Probe Sensing : Tanaka et al. (2001) utilized a structurally similar compound for sensing pH and metal cations, suggesting potential for 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one in sensor development (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

properties

IUPAC Name

4-(2-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-13-19-20(11-12-23-14-7-3-2-4-8-14)17(22)21(13)16-10-6-5-9-15(16)18/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNKFWKQLUZWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2F)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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